molecular formula C26H27NO B1311612 (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine CAS No. 257928-43-1

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine

Cat. No. B1311612
CAS RN: 257928-43-1
M. Wt: 369.5 g/mol
InChI Key: ZXINDPIOCYKBQG-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (R-4-BPT) is a structural analog of the neurotransmitter dopamine and is used in a variety of scientific research applications. It is a chemical compound that has been studied in both in vitro and in vivo models, and it is used as a tool to study the effects of dopamine on various biochemical and physiological processes.

Scientific Research Applications

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is used in a variety of scientific research applications. It is used to study the effects of dopamine on various biochemical and physiological processes, such as the inhibition of adenosine uptake and the modulation of calcium channels. It is also used to study the effects of dopamine on behavior, as well as the effects of dopamine on learning and memory. Additionally, it is used to study the effects of dopamine on cell signaling pathways.

Mechanism of Action

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is a dopamine agonist, meaning it binds to dopamine receptors and activates them. It binds to both D1-like and D2-like dopamine receptors, and it is thought to activate dopamine-dependent pathways. It is believed to act as a partial agonist at D2-like receptors, meaning it activates the receptor but to a lesser degree than dopamine. It is also believed to act as a full agonist at D1-like receptors, meaning it activates the receptor to the same degree as dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit adenosine uptake, modulate calcium channels, and induce the release of dopamine and other neurotransmitters. It has also been shown to have effects on behavior, learning, and memory, as well as on cell signaling pathways.

Advantages and Limitations for Lab Experiments

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has a high affinity for dopamine receptors, making it an ideal tool for studying the effects of dopamine on various biochemical and physiological processes. However, there are some limitations to using this compound in laboratory experiments. It is not selective for dopamine receptors, meaning it may activate other receptors and pathways. Additionally, its effects on behavior, learning, and memory are not yet fully understood.

Future Directions

There are several potential future directions for research on (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine. Further research could be done to better understand the mechanism of action of this compound and its effects on behavior, learning, and memory. Additionally, research could be done to develop more selective compounds that are more specific for dopamine receptors. Furthermore, research could be done to explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders. Finally, research could be done to develop more efficient synthesis methods for this compound.

Synthesis Methods

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine can be synthesized from the reaction of 4-benzyloxybenzaldehyde and (S)-1-phenylethylamine using a two-step synthesis method. In the first step, the 4-benzyloxybenzaldehyde is reacted with (S)-1-phenylethylamine in the presence of an acid catalyst, such as sulfuric acid, to form a Schiff base. In the second step, the Schiff base is treated with pyridine to form this compound. The reaction conditions and reaction times should be optimized to ensure a successful synthesis.

properties

IUPAC Name

1-[(1R)-1-phenylethyl]-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXINDPIOCYKBQG-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432687
Record name 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

257928-43-1
Record name 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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